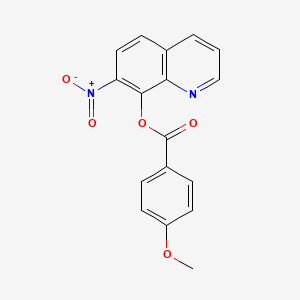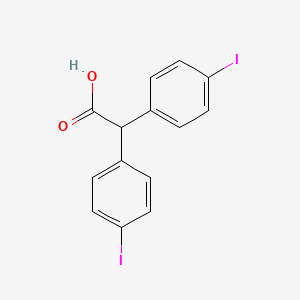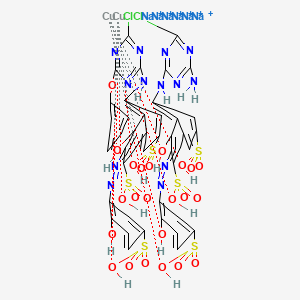
C.I. Reactive Violet 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive Violet 2, also known as C.I. Reactive Violet 2, is an organic compound widely used as a dye in the textile industry. It is known for its vibrant violet color and its ability to form strong covalent bonds with fibers, making it a popular choice for dyeing cotton and other cellulose-based fabrics. The chemical formula for Reactive Violet 2 is C44H21Cl2Cu2N13Na2O23S6, and it has a molecular weight of 1536.05 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reactive Violet 2 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the reaction of 2-amino-4-chlorophenol with cyanuric chloride to form a triazine intermediate. This intermediate is then coupled with 2-amino-5-nitrophenol to produce the final dye compound .
Industrial Production Methods
In industrial settings, the production of Reactive Violet 2 typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process includes steps such as diazotization, coupling, and purification. The final product is usually obtained as a powder, which is then formulated into dye solutions for use in textile dyeing .
Análisis De Reacciones Químicas
Types of Reactions
Reactive Violet 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reactive Violet 2 can be reduced using reducing agents such as sodium dithionite, resulting in the formation of colorless leuco compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Leuco compounds, which are colorless.
Substitution: Modified dyes with different functional groups.
Aplicaciones Científicas De Investigación
Reactive Violet 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton and other cellulose-based fabrics.
Mecanismo De Acción
The mechanism of action of Reactive Violet 2 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This covalent bonding is facilitated by the presence of reactive groups in the dye molecule, such as the triazine ring. The dye molecules form stable covalent bonds with the fibers, resulting in a strong and permanent coloration .
Comparación Con Compuestos Similares
Similar Compounds
Reactive Violet 5: Another reactive dye with similar applications but different chemical structure.
Reactive Blue 19: A reactive dye with a blue color, used for similar purposes in the textile industry.
Reactive Red 120: A red reactive dye with similar chemical properties and applications.
Uniqueness of Reactive Violet 2
Reactive Violet 2 is unique due to its specific chemical structure, which allows for strong covalent bonding with cellulose fibers. This results in excellent color fastness and durability, making it a preferred choice for textile dyeing. Additionally, its vibrant violet color is highly sought after in various applications .
Propiedades
Número CAS |
8063-57-8 |
|---|---|
Fórmula molecular |
C44H31Cl2Cu2N13Na6O23S6+6 |
Peso molecular |
1638.1 g/mol |
Nombre IUPAC |
hexasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;5-[(4-chloro-6-phenoxy-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;copper |
InChI |
InChI=1S/C25H17ClN6O12S3.C19H14ClN7O11S3.2Cu.6Na/c26-23-28-24(30-25(29-23)44-13-4-2-1-3-5-13)27-17-11-15(46(38,39)40)8-12-9-19(47(41,42)43)21(22(34)20(12)17)32-31-16-10-14(45(35,36)37)6-7-18(16)33;20-17-23-18(21)25-19(24-17)22-11-6-9(40(33,34)35)3-7-4-13(41(36,37)38)15(16(29)14(7)11)27-26-10-5-8(39(30,31)32)1-2-12(10)28;;;;;;;;/h1-11,33-34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,27,28,29,30);1-6,28-29H,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);;;;;;;;/q;;;;6*+1 |
Clave InChI |
JQTDXLSGUFIZOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O)S(=O)(=O)O)Cl.C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


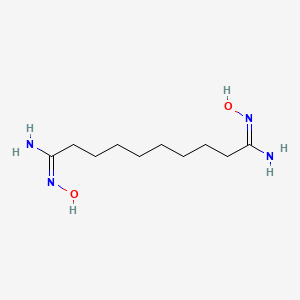
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
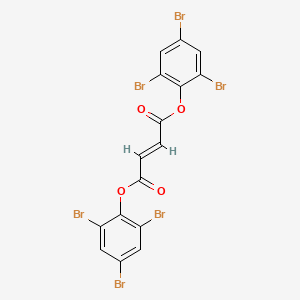
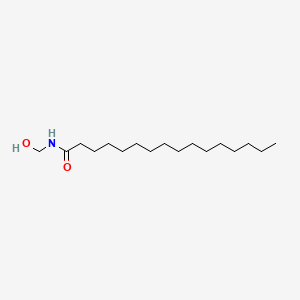
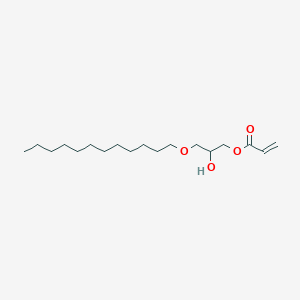
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
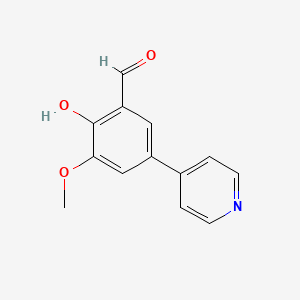
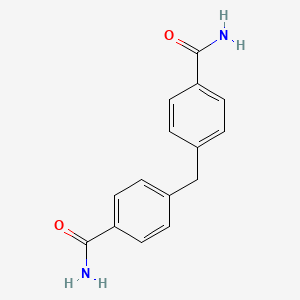
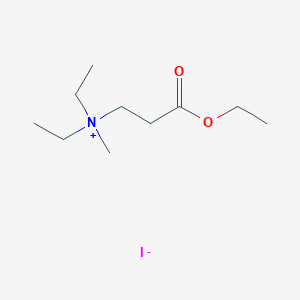
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
